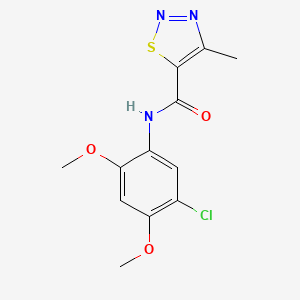![molecular formula C20H25N3O B4506443 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4506443.png)
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Vue d'ensemble
Description
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.199762429 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathway Exploration Research into the metabolic pathways of novel antidepressants like Lu AA21004, which shares structural features like the piperazine ring, highlights the compound's in vitro oxidation pathways involving cytochrome P450 enzymes. This study's detailed metabolic exploration can guide pharmacological assessments and drug design efforts, emphasizing the role of chemical structures in drug metabolism and efficacy (Hvenegaard et al., 2012).
Chiral Recognition and Stationary Phases Investigations into optically active polyamides derived from compounds like the one , particularly those incorporating piperazine or similar groups, demonstrate their application as chiral stationary phases in chromatography. This application is crucial for the separation of racemates and enantiomers in pharmaceuticals, highlighting the importance of such compounds in analytical chemistry and drug development (Chen et al., 1987).
HIV Research Compounds with structural elements like 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide have been explored for their potential in HIV research, specifically as noncompetitive allosteric antagonists of the CCR5 receptor. Such research underscores the potential of these compounds in developing novel therapeutic agents against HIV, demonstrating their application in addressing global health challenges (Watson et al., 2005).
Synthetic Methodologies The development of novel synthetic methodologies for benzamides and related compounds is crucial for pharmaceutical sciences. Studies focusing on the synthesis of derivatives containing piperazine or morpholine moieties highlight the versatility and potential of these chemical structures in creating new therapeutic agents. This research area is pivotal for expanding the drug discovery landscape and exploring new treatments (Bhat et al., 2018).
Antimicrobial and Biofilm Inhibition Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has demonstrated potent antibacterial efficacies and biofilm inhibition activities. This highlights the potential application of such compounds in developing new antibacterial agents and strategies for combating bacterial resistance, a significant concern in modern medicine (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-4-5-16(2)19(14-15)20(24)21-17-6-8-18(9-7-17)23-12-10-22(3)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNVEDPILYARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4506373.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4506379.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide](/img/structure/B4506382.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4506392.png)
![N-[4-(allyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B4506397.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2,2-dimethylpropanamide](/img/structure/B4506405.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4506425.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4506438.png)

methanone](/img/structure/B4506461.png)

![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4506473.png)
